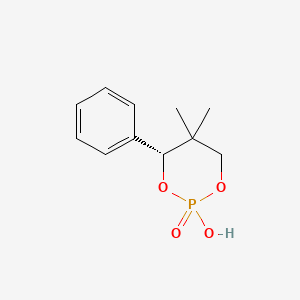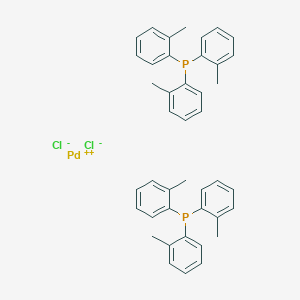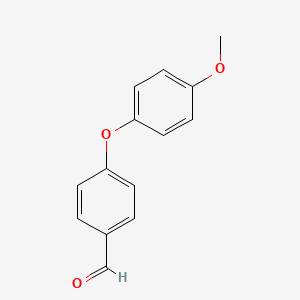
4-(4-メトキシフェノキシ)ベンズアルデヒド
概要
説明
“4-(4-Methoxyphenoxy)benzaldehyde” is a chemical compound with the molecular formula C14H12O3 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da . It is also known by other names such as “4’-Methoxybiphenyl-4-carboxaldehyde” and “4’-Methoxy [1,1’-biphenyl]-4-carbaldehyde” among others .
Synthesis Analysis
The synthesis of “4-(4-Methoxyphenoxy)benzaldehyde” involves the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde . This reaction results in the formation of the desired compound .Molecular Structure Analysis
The molecular structure of “4-(4-Methoxyphenoxy)benzaldehyde” consists of two benzene rings connected by an oxygen atom . The dihedral angle between the least-squares planes of the benzene rings is 71.52 (3)° and the C—O—C angle at the central O atom is 118.82 (8)° .Physical And Chemical Properties Analysis
“4-(4-Methoxyphenoxy)benzaldehyde” is a solid substance with a melting point of 103-106 °C . Its empirical formula is C14H12O2 .科学的研究の応用
結晶構造解析
化合物“4-(4-メトキシフェノキシ)ベンズアルデヒド”は、結晶構造の研究に使用されてきました . この化合物は、4-フルオロベンズアルデヒドへの4-メトキシフェノールの求核付加によって合成されました . ベンゼン環の最小二乗平面間の二面角は71.52 (3)であり、中心のO原子でのC—O—C角は118.82 (8)です . この研究は、この化合物の構造的特性に関する貴重な洞察を提供します。
テトラヒドロイソキノリン-4-オンの合成
“4-(4-メトキシフェノキシ)ベンズアルデヒド”は、テトラヒドロイソキノリン-4-オンの合成におけるビルディングブロックとして使用されてきました . テトラヒドロイソキノリン-4-オンは、新規医薬品の開発など、医薬品化学のさまざまな分野で潜在的な可能性を示してきた化合物群です。
ガスクロマトグラフィー質量分析法における内部標準
この化合物は、ガスクロマトグラフィー質量分析法によるピレスロイドの加水分解活性の測定中に、内部標準として使用されてきました . この用途は、特に農薬の分解に関する研究において、環境研究に不可欠です。
医療研究
“4-(4-メトキシフェノキシ)ベンズアルデヒド”は、医療研究など、さまざまな分野で一般的に使用されています. 医療研究における具体的な用途は詳細には述べられていませんが、この化合物のユニークな特性は、新規薬物の合成や生化学実験における試薬として有用である可能性があります。
環境研究
前述のように、この化合物は、農薬の分解に関する研究における内部標準としての用途から、環境研究における役割を強調しています . 有機汚染物質の分析や生分解プロセスに関する研究など、他の環境研究にも使用できる可能性があります。
産業研究
この化合物は、産業研究でも使用されています. この化合物のユニークな化学構造は、新規産業用化学物質や材料の開発において貴重な成分となり得ます。
Safety and Hazards
生化学分析
Biochemical Properties
4-(4-Methoxyphenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, 4-(4-Methoxyphenoxy)benzaldehyde can act as a substrate for certain oxidoreductases, leading to the formation of corresponding alcohols or acids. Additionally, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby modulating biochemical processes within the cell .
Cellular Effects
The effects of 4-(4-Methoxyphenoxy)benzaldehyde on cellular processes are diverse and depend on the cell type and concentration used. In some cell types, it has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, 4-(4-Methoxyphenoxy)benzaldehyde can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, it may affect cellular energy metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle.
Molecular Mechanism
At the molecular level, 4-(4-Methoxyphenoxy)benzaldehyde exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, 4-(4-Methoxyphenoxy)benzaldehyde may inhibit the activity of certain kinases, thereby affecting phosphorylation-dependent signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Methoxyphenoxy)benzaldehyde can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 4-(4-Methoxyphenoxy)benzaldehyde has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(4-Methoxyphenoxy)benzaldehyde in animal models vary with different dosages. At low doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range results in significant biological responses, while doses outside this range may have minimal or no effect.
Metabolic Pathways
4-(4-Methoxyphenoxy)benzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo oxidation and reduction reactions, leading to the formation of metabolites such as alcohols and acids. These metabolic transformations are catalyzed by enzymes such as oxidoreductases and dehydrogenases . Additionally, 4-(4-Methoxyphenoxy)benzaldehyde may influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, 4-(4-Methoxyphenoxy)benzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 4-(4-Methoxyphenoxy)benzaldehyde within tissues is influenced by factors such as its lipophilicity and affinity for specific binding sites.
Subcellular Localization
The subcellular localization of 4-(4-Methoxyphenoxy)benzaldehyde is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.
特性
IUPAC Name |
4-(4-methoxyphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZKVKMXUPYUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440771 | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78725-47-0 | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78725-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-(4-Methoxyphenoxy)benzaldehyde and how was it synthesized?
A1: 4-(4-Methoxyphenoxy)benzaldehyde consists of two benzene rings linked by an oxygen atom with a methoxy group (-OCH3) attached to one ring and an aldehyde group (-CHO) to the other. [] It was synthesized via a nucleophilic addition reaction. This involved reacting 4-methoxyphenol with 4-fluorobenzaldehyde. []
Q2: What are the key structural features observed in the crystal structure of 4-(4-Methoxyphenoxy)benzaldehyde?
A2: X-ray crystallography revealed a dihedral angle of 71.52° between the two benzene rings in the molecule. [] This indicates a significant twist between the rings, likely due to steric hindrance. Additionally, the C-O-C bond angle at the central oxygen atom is 118.82°, which is typical for an ether linkage. []
Q3: How does 4-(4-Methoxyphenoxy)benzaldehyde interact with other molecules in its solid state?
A3: In the crystal lattice, 4-(4-Methoxyphenoxy)benzaldehyde molecules are connected through weak C-H⋯O hydrogen bonds, forming supramolecular layers. [] Furthermore, these layers are held together by C-H⋯π interactions, indicating that the aromatic rings play a role in the overall crystal packing. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)
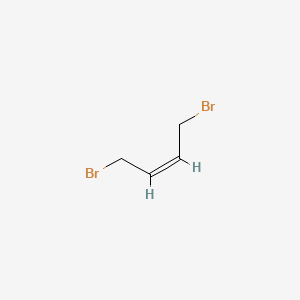

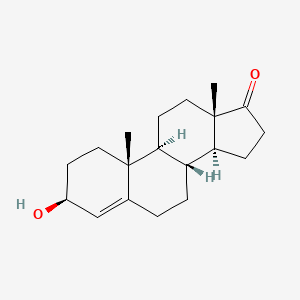
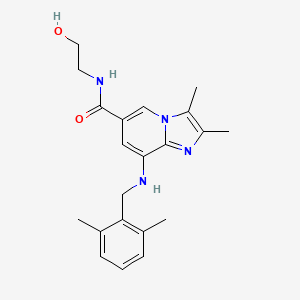

![N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline](/img/no-structure.png)

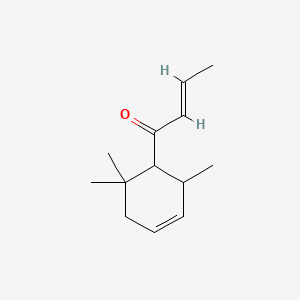
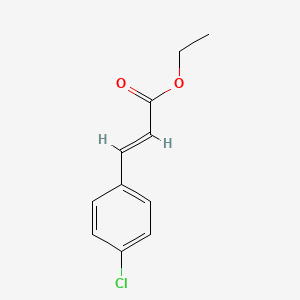
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)
